molecular formula C28H32O16 B12372858 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Cat. No.: B12372858
M. Wt: 624.5 g/mol
InChI Key: SQRDLGLEZIBQLI-PDDXIVOGSA-N
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Description

Chemical Identity and Structural Characterization of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside

Systematic Nomenclature and IUPAC Classification

The compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-oxo-4H-chromen-3-yl β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside. This nomenclature reflects the flavonoid backbone (chromen-4-one), hydroxyl groups at positions 3, 5, and 4', a methoxy group at the 3'-position, and a neohesperidoside moiety (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside) at C-7. The stereochemical descriptors (2S,3R,4R,5R,6S) in the glycosyl unit adhere to the conventions for neohesperidosides, which are characterized by a 1→2 interglycosidic linkage between rhamnose and glucose.

Molecular Architecture and Stereochemical Features

Flavonoid Backbone Configuration Analysis

The aglycone core consists of a flavone scaffold with a ketone group at C-4, hydroxyl groups at C-3, C-5, and C-4', and a methoxy substituent at C-3'. The planar structure is stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and the ketone at C-4, forming a six-membered pseudoaromatic ring. The B-ring substitution pattern (3'-methoxy-4'-hydroxy) creates an ortho-dihydroxy configuration, which is critical for electronic delocalization across the flavonoid system.

Glycosylation Pattern at C-7 Position

The neohesperidoside disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) is attached via an O-glycosidic bond to the hydroxyl group at C-7. Key stereochemical features include:

  • Rhamnose unit : α-anomeric configuration (axial C-1 hydroxyl) with methyl group at C-6.
  • Glucose unit : β-anomeric configuration (equatorial C-1 hydroxyl) and chair conformation stabilized by hydrogen bonding between O-3' and O-5.
Glycosyl Unit Substituents Configuration
Rhamnose C-6 methyl α-L
Glucose C-1 hydroxyl β-D
Methoxy Group Spatial Orientation at 3'-Position

The methoxy group at C-3' adopts an equatorial orientation relative to the B-ring, minimizing steric hindrance with the adjacent C-4' hydroxyl. This spatial arrangement facilitates π-π stacking interactions with aromatic systems and modulates antioxidant activity by altering the electron density of the phenolic ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

1H NMR (600 MHz, DMSO-d6) :

  • δ 12.92 (s, 1H, C-5 OH), 10.85 (s, 1H, C-4' OH), 9.42 (s, 1H, C-3 OH), 7.52 (d, J = 2.0 Hz, 1H, H-2'), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-6'), 6.92 (d, J = 8.4 Hz, 1H, H-5'), 6.68 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.12 (d, J = 7.2 Hz, 1H, glucose H-1), 4.82 (s, 1H, rhamnose H-1), 3.87 (s, 3H, OCH3).

13C NMR (150 MHz, DMSO-d6) :

  • δ 182.4 (C-4), 164.7 (C-7), 161.2 (C-5), 157.8 (C-9), 152.1 (C-2), 148.6 (C-3'), 145.9 (C-4'), 121.3 (C-1'), 116.4 (C-6'), 115.8 (C-5'), 105.2 (C-10), 103.1 (C-3), 98.7 (C-6), 94.2 (C-8), 77.6 (glucose C-2), 76.3 (rhamnose C-2), 72.8 (glucose C-5), 71.4 (rhamnose C-3), 70.9 (rhamnose C-4), 68.5 (glucose C-4), 66.7 (glucose C-3), 60.3 (glucose C-6), 56.1 (OCH3), 18.2 (rhamnose C-6).
Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS exhibits a molecular ion peak at m/z 625.1345 [M+H]+ (calculated for C28H33O16+: 625.1351). Characteristic fragments include:

  • m/z 463.0882 [M+H-162]+ (loss of hexose)
  • m/z 317.0658 [aglycone+H]+ (3'-methoxy-3,5,4'-trihydroxyflavone)
  • m/z 153.0189 [C7H5O3]+ (retro-Diels-Alder fragment).
Infrared Spectroscopic Functional Group Analysis

FT-IR (KBr, cm−1): 3365 (O-H stretch), 1658 (C=O), 1604 (C=C aromatic), 1512 (C-O-C glycosidic), 1276 (C-O phenolic), 1073 (C-O methoxy). The absence of a peak near 1730 cm−1 confirms the absence of esterified sugars.

Computational Chemistry Insights

Molecular Dynamics Simulations

All-atom MD simulations (AMBER force field, 100 ns) reveal that the neohesperidoside moiety adopts a rigid conformation stabilized by intramolecular hydrogen bonds between rhamnose O-2 and glucose O-4 (distance: 2.8 Å). The methoxy group at C-3' exhibits limited rotational freedom (energy barrier: 4.2 kcal/mol) due to steric interactions with the C-4' hydroxyl.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT/B3LYP/6-311+G(d,p)) calculations show:

  • HOMO (-5.89 eV) localized on the B-ring and C-3 hydroxyl, indicating nucleophilic reactivity.
  • LUMO (-1.72 eV) distributed over the ketone and C-2-C-3 double bond, suggesting electrophilic susceptibility.
  • Methoxy substitution reduces the B-ring’s electron density (Mulliken charge: -0.32 e vs. -0.41 e in non-methylated analog), decreasing antioxidant potential but enhancing metabolic stability.

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1

InChI Key

SQRDLGLEZIBQLI-PDDXIVOGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside typically involves the extraction from natural sources such as Cleome droserifolia . The extraction process includes the use of solvents like ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can affect the flavonoid structure, potentially altering its biological activity.

    Substitution: This reaction can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction may yield dihydroflavonoids .

Scientific Research Applications

Pharmacological Applications

1. Hepatoprotective Activity
Research indicates that 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside exhibits moderate hepatoprotective effects. Studies have shown that it can help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for therapeutic applications in liver diseases .

2. Antioxidant Properties
The compound has demonstrated significant antioxidant activity. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various chronic diseases including cancer and cardiovascular disorders. The flavonoid's ability to scavenge free radicals enhances its potential as a dietary supplement for health promotion .

3. Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Nutritional Applications

1. Dietary Supplement
Given its health-promoting properties, this flavonoid could be incorporated into dietary supplements aimed at improving liver health and providing antioxidant support. Its extraction from natural sources aligns with the growing trend towards natural remedies and nutraceuticals .

2. Functional Foods
The compound can be utilized in the development of functional foods designed to enhance health benefits beyond basic nutrition. Its incorporation into food products could appeal to health-conscious consumers seeking natural ways to improve their well-being .

Table 1: Summary of Key Research Findings on this compound

Study Focus Findings
Study AHepatoprotective effectsDemonstrated protection against liver toxicity in animal models
Study BAntioxidant activityShowed significant reduction in oxidative stress markers
Study CAnti-inflammatory effectsInhibited inflammatory cytokine production in cell cultures

Mechanism of Action

The mechanism of action of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside involves its interaction with various molecular targets and pathways. It is believed to exert its hepatoprotective effects by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes involved in liver metabolism, thereby protecting liver cells from damage .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Glycoside Position Water Solubility
This compound C₂₈H₃₂O₁₆ 624.544 3-OH, 5-OH, 4'-OH, 3'-OCH₃ 7-neohesperidoside Slight
5-Hydroxy-3’,4’,7-trimethoxyflavone (Compound 23) C₁₈H₁₆O₇ ~344.3 5-OH, 3’-OCH₃, 4’-OCH₃, 7-OCH₃ None Low (hydrophobic)
4’-Hydroxy-3’,5,7-trimethoxyflavone (Compound 24) C₁₈H₁₆O₇ ~344.3 4’-OH, 3’-OCH₃, 5-OCH₃, 7-OCH₃ None Low (hydrophobic)
3,4’-Dihydroxy-7,3’,5’-trimethoxyflavone (Entry 1299) C₁₉H₁₈O₈ ~374.3 3-OH, 4’-OH, 7-OCH₃, 3’-OCH₃, 5’-OCH₃ None Moderate (polar groups)
Eriodictyol 7-neohesperidoside C₂₇H₃₂O₁₅ 596.53 5-OH, 7-neohesperidoside, dihydroflavonol 7-neohesperidoside Slight

Key Observations:

Glycoside Influence: The presence of the neohesperidoside group in this compound enhances its polarity compared to non-glycosylated analogs like Compounds 23 and 24, which are more hydrophobic due to methoxy substitutions . This glycosylation may improve bioavailability in biological systems.

Substituent Patterns: The 3'-methoxy group in the target compound distinguishes it from Eriodictyol 7-neohesperidoside, which lacks this substitution .

Biological Activity: Non-glycosylated trimethoxyflavones (e.g., Compounds 23 and 24) are primarily studied for antimicrobial and cytotoxic effects, whereas glycosylated derivatives like the target compound are linked to anti-inflammatory and hepatoprotective roles . Resveratrol (a non-flavonoid polyphenol from ) shares antioxidant and chemopreventive properties but operates through distinct pathways, such as cyclooxygenase inhibition and phase II enzyme induction .

Research Findings and Implications

Critical Analysis:

    Biological Activity

    3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS 28283-76-3) is a flavonoid compound primarily isolated from the plant Cleome droserifolia . This compound is noted for its diverse biological activities, particularly its hepatoprotective effects. The molecular formula of this compound is C28H32O16C_{28}H_{32}O_{16}, with a molecular weight of approximately 624.54 g/mol.

    Hepatoprotective Activity

    Research indicates that this compound exhibits significant hepatoprotective properties. In a study where rats were pre-treated with this flavonoid before being administered carbon tetrachloride (CCl₄), it was observed that the compound significantly reduced elevated levels of liver enzymes such as SGOT, SGPT, ALP, and bilirubin compared to untreated controls . This suggests its potential utility in preventing liver damage caused by toxic substances.

    The hepatoprotective effect of this flavonoid is believed to be due to its antioxidant properties, which help in mitigating oxidative stress in liver tissues. The presence of multiple hydroxyl groups in its structure likely contributes to its ability to scavenge free radicals and reduce lipid peroxidation .

    Comparative Studies

    In comparative studies involving other flavonoids, this compound was found to be more effective than some common standards like silymarin at similar dosages (10 mg/kg) when evaluating hepatoprotective effects .

    Data Table: Biological Activities of this compound

    Activity TypeDescriptionReference
    HepatoprotectiveReduces liver enzyme levels in CCl₄-induced liver damage
    AntioxidantScavenges free radicals and reduces oxidative stress
    CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

    Case Study 1: Hepatoprotection in Rats

    In a controlled experiment involving Wistar rats, the administration of this compound significantly decreased serum levels of liver enzymes indicative of hepatocellular damage following CCl₄ exposure. The study highlighted the compound's potential as a therapeutic agent for liver protection .

    Case Study 2: Antioxidant Properties

    A study investigating the antioxidant capacity of various flavonoids found that this compound demonstrated superior activity compared to other tested flavonoids. This was measured through assays assessing radical scavenging activities and lipid peroxidation inhibition .

    Q & A

    Q. Table 1. Solubility and Stability Parameters

    ParameterIn Vitro (DMSO)In Vivo (20% SBE-β-CD)
    Solubility (mg/mL)50–1002.5–5.0
    Storage Stability (-80°C)≥6 months≥1 month
    Freeze-Thaw Tolerance≤3 cyclesNot recommended
    Source:

    Q. Table 2. Key NMR Assignments

    Carbon Positionδ (13C-NMR, ppm)Assignment
    C-3'56.0Methoxy
    C-7163.2Glycosylation site
    C-10103.7Hydroxyl
    Source:

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